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Compound of Interest

2-(6-methoxy-1H-indol-3-
Compound Name: o
yl)acetonitrile

cat. No.: B1300280

An in-depth exploration of the synthesis, signaling, and therapeutic potential of methoxyindoles
for researchers, scientists, and drug development professionals.

Methoxyindoles, a class of naturally occurring and synthetic compounds characterized by an
indole ring system with a methoxy group substitution, are at the forefront of biomedical
research. These molecules, most notably the neurohormone melatonin (N-acetyl-5-
methoxytryptamine) and the neurotransmitter-like compound 5-methoxytryptamine (5-MT),
exhibit a remarkable diversity of biological activities. Their influence spans a wide array of
physiological processes, from the regulation of circadian rhythms and sleep to neuroprotection,
immunomodulation, and cancer biology. This technical guide provides a comprehensive
overview of the core biological significance of methoxyindoles, with a focus on their quantitative
pharmacological data, the experimental protocols used to elucidate their function, and the
intricate signaling pathways they modulate.

I. Methoxyindoles: Key Players in Cellular Signaling

The biological effects of methoxyindoles are primarily mediated through their interaction with a
variety of cellular receptors, leading to the activation or inhibition of specific downstream
signaling cascades.

Melatonin: The Master Regulator of Chronobiology and
Beyond

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1300280?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Melatonin, synthesized predominantly in the pineal gland, is the most extensively studied
methoxyindole.[1] Its secretion is tightly regulated by the light-dark cycle, establishing it as a
key regulator of the body's internal clock.[2] Beyond its chronobiotic effects, melatonin is a
potent antioxidant and has demonstrated oncostatic, neuroprotective, and immunomodulatory
properties.[3][4]

Melatonin exerts its effects through high-affinity G-protein coupled receptors (GPCRS),
primarily Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5][6] The binding of
melatonin to these receptors initiates a cascade of intracellular events that ultimately dictate
the cellular response.

5-Methoxytryptamine: A Serotonergic Modulator

5-Methoxytryptamine (5-MT), also known as mexamine, is structurally related to both serotonin
and melatonin.[7] It is found in the pineal gland and other tissues and is formed either by O-
methylation of serotonin or N-deacetylation of melatonin.[7] Unlike melatonin, 5-MT has a high
affinity for various serotonin (5-HT) receptors, acting as a non-selective agonist.[7] Its
interaction with these receptors underlies its diverse pharmacological effects, which include
influences on mood, sleep, and potentially psychedelic-like states in animal models.[7][8]

Il. Quantitative Data: Receptor Binding and
Pharmacokinetics

A thorough understanding of the biological significance of methoxyindoles necessitates a
quantitative analysis of their interactions with target receptors and their pharmacokinetic
profiles. The following tables summarize key quantitative data for prominent methoxyindoles.

Table 1: Comparative Binding Affinities (Ki, nM) of Methoxyindoles at Melatonin and Serotonin
Receptors
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0.08[6]
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No
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0.014[6]

0.112[6]

5-Methoxy-
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dimethyltry
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235[9]

68-1300[9]

340[9]

Note: '-' indicates data not readily available in the searched literature. Ki values represent the
concentration of the ligand that will bind to half the binding sites at equilibrium. pKi is the
negative logarithm of the Ki value. EC50 is the concentration of a drug that gives half-maximal
response.

Table 2: Pharmacokinetic Parameters of Key Methoxyindoles
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Administration . ] L Key Metabolic
Compound Half-life (T%) Bioavailability
Route Pathways

Hepatic
metabolism via

Melatonin Oral 28-126 min[5] 9-33%|5] CYP1AZ2 to 6-
hydroxymelatoni
n.[2]

Rapidly
Melatonin Intravenous ~45 min[5] 100% distributed and

eliminated.[2]

O-demethylation

5-Methoxy-N,N-
dimethyltryptami
ne (5-MeO-DMT)

by CYP2D6 to
bufotenine;

deamination by

MAO-A.[10][11]

Note: '-' indicates data not readily available in the searched literature.

lll. Sighaling Pathways of Methoxyindoles

The binding of methoxyindoles to their respective receptors triggers intricate intracellular
signaling cascades. The following diagrams, generated using the DOT language, illustrate the
key signaling pathways for melatonin receptors.

Melatonin Receptor 1 (MT1) Signaling

The activation of the MT1 receptor by melatonin primarily couples to inhibitory G-proteins (Gi),
leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic
AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and
downstream transcription factors. MT1 can also couple to Gq proteins, activating
phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC),
respectively.[1][14] Furthermore, MT1 signaling can involve the activation of the ERK/MAPK
pathway.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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